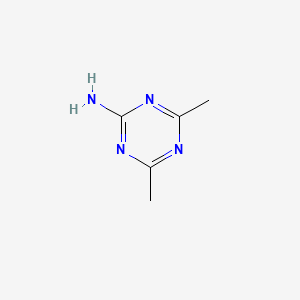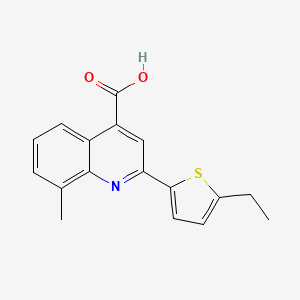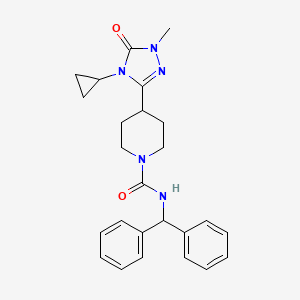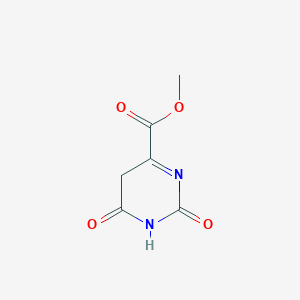![molecular formula C16H20N2O2 B2595473 N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide CAS No. 1333618-35-1](/img/structure/B2595473.png)
N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide: is an organic compound with a complex structure that includes a cyanomethyl group, a cyclopentyloxy group, and a phenylpropanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide typically involves multiple steps:
Formation of the cyanomethyl group: This can be achieved through the reaction of a suitable precursor with cyanide ions under controlled conditions.
Introduction of the cyclopentyloxy group: This step involves the reaction of a phenylpropanamide derivative with a cyclopentanol derivative in the presence of a suitable catalyst.
Final assembly: The final step involves the coupling of the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalytic systems and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(cyanomethyl)-3-[3-(cyclohexyloxy)phenyl]propanamide
- N-(cyanomethyl)-3-[3-(cyclobutyloxy)phenyl]propanamide
- N-(cyanomethyl)-3-[3-(cycloheptoxy)phenyl]propanamide
Uniqueness
N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-(3-cyclopentyloxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-10-11-18-16(19)9-8-13-4-3-7-15(12-13)20-14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZJHDDIBZIUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B2595394.png)


![3-Amino-4-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2595399.png)

![4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine](/img/structure/B2595402.png)
![4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2595403.png)



![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2,2-diphenylethan-1-one](/img/structure/B2595407.png)
![3-[(Benzyloxy)methyl]-4-fluorobenzoic acid](/img/structure/B2595409.png)
![3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2595410.png)
